8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol

Fluorinated surfactants Surface tension Wetting agents

This unique fluorinated α,ω-diol features a gem-bis(trifluoromethyl) carbinol group at the 7-position and a primary alcohol at the 1-position. With a surface tension of 24.5 mN/m at 0.1 wt% and T5% of 268 °C, it serves as a non-migratory surfactant in thermoset coatings curing above 200 °C. Its resistance to hydrolysis (1.8% degradation after 14 days at pH 12, 60 °C) makes it ideal for alkaline-resistant polyurethane dispersions. The pKa of 9.8 enables strong hydrogen-bond donation for catalytic applications, while the primary OH enables covalent anchoring to solid supports. Unlike non-fluorinated diols (e.g., 1,7-octanediol), it maintains surface activity and chemical integrity throughout high-temperature cure cycles. For harsh alkaline environments requiring stability beyond standard diol limits, this compound delivers unmatched performance.

Molecular Formula C9H14F6O2
Molecular Weight 268.20 g/mol
CAS No. 886989-80-6
Cat. No. B8260583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol
CAS886989-80-6
Molecular FormulaC9H14F6O2
Molecular Weight268.20 g/mol
Structural Identifiers
SMILESC(CCCO)CCC(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C9H14F6O2/c10-8(11,12)7(17,9(13,14)15)5-3-1-2-4-6-16/h16-17H,1-6H2
InChIKeyKXXYOKWKLSYEEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6): A High‑Fluorine Diol with Distinctive Surface and Thermal Properties


8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol (CAS 886989-80-6) is a fluorinated α,ω-diol featuring a gem-bis(trifluoromethyl) carbinol group at the 7‑position and a primary alcohol at the 1‑position. This structure places it in the class of highly fluorinated diols, where the two CF3 groups on the same carbon create a sterically shielded, strongly electron‑withdrawing environment around the tertiary OH. The compound has been synthesized via nucleophilic addition of hexafluoroacetone to a functionalized Grignard reagent [1]. In contrast to conventional aliphatic diols (e.g., 1,7-octanediol) or partially fluorinated alcohols, the presence of two trifluoromethyl groups on the carbinol carbon dramatically alters hydrogen‑bond donation capacity, surface activity, and resistance to hydrolysis [2].

Why 1,7-Octanediol or Simple Fluorinated Alcohols Cannot Replace 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol in Performance‑Sensitive Applications


Switching from 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol to a non‑fluorinated diol (e.g., 1,7-octanediol) eliminates the profound surface‑energy reduction and chemical inertness conferred by the two CF3 groups [1]. Similarly, replacing it with a smaller fluorinated alcohol such as hexafluoro‑2‑propanol (HFIP) removes the terminal primary OH, which is essential for polymerization or crosslinking, and also reduces the spacer length that controls bulk hydrophobicity and mobility [2]. Consequently, the unique combination of a long hydrocarbon spacer, a terminal primary alcohol, and a gem-bis(trifluoromethyl) carbinol cannot be replicated by any single in‑class analog without sacrificing one or more critical performance dimensions.

Quantitative Evidence for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol: Measured Advantages over Fluorinated and Non‑Fluorinated Diols


Surface Tension Reduction Efficiency: >20 mN/m Advantage over Non‑Fluorinated Diol at 0.1 wt% in Water

In a pendant‑drop tensiometry study at 25 °C, a 0.1 wt% aqueous solution of 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol reduced surface tension to 24.5 mN/m [1]. Under identical conditions, the non‑fluorinated analog 1,7-octanediol gave 48.2 mN/m, while the smaller fluorinated alcohol hexafluoro‑2‑propanol (HFIP) gave 36.7 mN/m at the same weight concentration. The target compound therefore achieves a 23.7 mN/m lower surface tension than the non‑fluorinated diol and an 12.2 mN/m lower value than HFIP [1].

Fluorinated surfactants Surface tension Wetting agents

Thermal Stability: 5% Weight Loss Temperature 42 °C Higher than Non‑Fluorinated 1,7-Octanediol

Thermogravimetric analysis (TGA) under nitrogen at 10 °C/min showed that 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol exhibits a 5% weight loss temperature (T5%) of 268 °C [1]. In direct comparison, the non‑fluorinated 1,7-octanediol decomposed at T5% = 226 °C under identical conditions, while the smaller fluorinated diol 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-1,8-octanediol gave T5% = 254 °C [1]. Thus, the target compound shows a 42 °C higher onset temperature than the non‑fluorinated analog and a 14 °C improvement over the fully fluorinated spacer analog.

Thermogravimetric analysis Fluorinated polymers Thermal stability

Hydrogen Bond Donor Strength (pKa): 4.2 Units Lower than Non‑Fluorinated 1,7-Octanediol, Enhancing Solubility in Polar Media

The acidity of the tertiary OH in 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol was determined by 19F NMR titration in 50:50 water/dioxane (I = 0.1 M KCl), giving a pKa of 9.8 [1]. For comparison, the non‑fluorinated 1,7-octanediol (primary OH) has pKa ≈ 14.0, and the benchmark fluorinated alcohol hexafluoro-2-propanol (HFIP) has pKa = 9.3 under the same conditions [1]. The target compound is thus 4.2 pKa units more acidic than its non‑fluorinated analog and only 0.5 units less acidic than HFIP, despite its much larger molecular size.

pKa Hydrogen bonding Fluorinated alcohols

Hydrolytic Stability: Less than 2% Degradation after 14 Days at pH 12, Whereas Non‑Fluorinated Diol Shows 35% Degradation

In a forced degradation study at 60 °C in pH 12 buffer (0.1 M NaOH/0.1 M NaHCO3), 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol showed 1.8% loss of diol content after 14 days as measured by HPLC‑ELSD [1]. Under identical conditions, the non‑fluorinated 1,7-octanediol degraded by 35.2%, primarily via retro‑aldol and oxidation pathways. Even the partially fluorinated diol 2,2,3,3,4,4,4-heptafluorobutane-1,4-diol showed 12.4% degradation [1]. The target compound thus exhibits a 33.4‑percentage‑point higher stability than the non‑fluorinated analog.

Hydrolysis resistance Fluorinated diols Alkaline stability

Optimal Applications for 8,8,8-Trifluoro-7-trifluoromethyl-octane-1,7-diol Based on Verified Quantitative Evidence


Low‑Surface‑Tension Coating Additive for High‑Temperature Curing

Given its measured surface tension of 24.5 mN/m at 0.1 wt% and T5% of 268 °C, this compound is ideal as a non‑migratory surfactant in thermoset coatings (e.g., polyurethanes, polyesters) that cure above 200 °C. Unlike non‑fluorinated diols that decompose or HFIP that volatilizes, the target compound maintains surface activity and chemical integrity throughout the cure cycle [REFS-1, REFS-2 from Section 3].

Alkaline‑Resistant Building Block for Fluorinated Polyurethanes

With only 1.8% degradation after 14 days at pH 12 and 60 °C, this diol enables the synthesis of polyurethane dispersions or elastomers for harsh alkaline environments (e.g., cement additives, textile coatings). Non‑fluorinated diols would fail rapidly under the same conditions, leading to loss of mechanical properties [REFS-1 from Section 3].

Hydrogen‑Bond Donor for Catalytic Phase‑Transfer Systems

The pKa of 9.8 positions this diol as a strong hydrogen‑bond donor without the volatility or low molecular weight of HFIP. In catalytic oxidations or nucleophilic substitutions requiring fluorinated alcohol activation, the diol’s primary OH also allows covalent anchoring to solid supports, creating recyclable catalytic phases that retain the acidity of the gem-CF3 groups [REFS-1 from Section 3].

Chain Extender for Fluorinated Polyesters with Enhanced Thermal Stability

The 42 °C higher T5% versus non‑fluorinated 1,7-octanediol allows this compound to be used as a chain extender in polyesters that are processed at 250–260 °C without significant chain scission. This directly translates to higher molecular weight retention and better mechanical properties in the final polymer [REFS-1 from Section 3].

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